N-[2-(4-chlorophenyl)-1-[(2-fluorophenyl)amino]-2-oxoethyl]furan-2-carboxamide
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Overview
Description
N-[2-(4-chlorophenyl)-1-[(2-fluorophenyl)amino]-2-oxoethyl]furan-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a furan ring, a chlorophenyl group, and a fluorophenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-1-[(2-fluorophenyl)amino]-2-oxoethyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzoyl chloride with 2-fluoroaniline to form an intermediate amide.
Cyclization: The intermediate undergoes cyclization with furan-2-carboxylic acid under acidic or basic conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-1-[(2-fluorophenyl)amino]-2-oxoethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl or fluorophenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[2-(4-chlorophenyl)-1-[(2-fluorophenyl)amino]-2-oxoethyl]furan-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-1-[(2-fluorophenyl)amino]-2-oxoethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-bromophenyl)-1-[(2-fluorophenyl)amino]-2-oxoethyl]furan-2-carboxamide
- N-[2-(4-methylphenyl)-1-[(2-fluorophenyl)amino]-2-oxoethyl]furan-2-carboxamide
Uniqueness
N-[2-(4-chlorophenyl)-1-[(2-fluorophenyl)amino]-2-oxoethyl]furan-2-carboxamide is unique due to the presence of both chlorophenyl and fluorophenyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H14ClFN2O3 |
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Molecular Weight |
372.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-1-(2-fluoroanilino)-2-oxoethyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H14ClFN2O3/c20-13-9-7-12(8-10-13)17(24)18(22-15-5-2-1-4-14(15)21)23-19(25)16-6-3-11-26-16/h1-11,18,22H,(H,23,25) |
InChI Key |
JJQCCZZBUVKRRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(C(=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3)F |
Origin of Product |
United States |
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